4-(morpholine-4-sulfonyl)-N-{[3-(thiophen-3-yl)pyrazin-2-yl]methyl}benzamide 4-(morpholine-4-sulfonyl)-N-{[3-(thiophen-3-yl)pyrazin-2-yl]methyl}benzamide
Brand Name: Vulcanchem
CAS No.: 2034497-21-5
VCID: VC11790359
InChI: InChI=1S/C20H20N4O4S2/c25-20(23-13-18-19(22-7-6-21-18)16-5-12-29-14-16)15-1-3-17(4-2-15)30(26,27)24-8-10-28-11-9-24/h1-7,12,14H,8-11,13H2,(H,23,25)
SMILES: C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC3=NC=CN=C3C4=CSC=C4
Molecular Formula: C20H20N4O4S2
Molecular Weight: 444.5 g/mol

4-(morpholine-4-sulfonyl)-N-{[3-(thiophen-3-yl)pyrazin-2-yl]methyl}benzamide

CAS No.: 2034497-21-5

Cat. No.: VC11790359

Molecular Formula: C20H20N4O4S2

Molecular Weight: 444.5 g/mol

* For research use only. Not for human or veterinary use.

4-(morpholine-4-sulfonyl)-N-{[3-(thiophen-3-yl)pyrazin-2-yl]methyl}benzamide - 2034497-21-5

Specification

CAS No. 2034497-21-5
Molecular Formula C20H20N4O4S2
Molecular Weight 444.5 g/mol
IUPAC Name 4-morpholin-4-ylsulfonyl-N-[(3-thiophen-3-ylpyrazin-2-yl)methyl]benzamide
Standard InChI InChI=1S/C20H20N4O4S2/c25-20(23-13-18-19(22-7-6-21-18)16-5-12-29-14-16)15-1-3-17(4-2-15)30(26,27)24-8-10-28-11-9-24/h1-7,12,14H,8-11,13H2,(H,23,25)
Standard InChI Key OGZWASRDKMXKCY-UHFFFAOYSA-N
SMILES C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC3=NC=CN=C3C4=CSC=C4
Canonical SMILES C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC3=NC=CN=C3C4=CSC=C4

Introduction

IUPAC Name

4-(morpholine-4-sulfonyl)-N-{[3-(thiophen-3-yl)pyrazin-2-yl]methyl}benzamide.

Molecular Formula

C18H18N4O4S2.

Key Functional Groups

  • Benzamide Core: Provides structural rigidity and potential hydrogen bonding sites.

  • Morpholine-Sulfonyl Group: Enhances solubility and may interact with biological targets through sulfonamide functionality.

  • Pyrazine Ring: Known for its electron-deficient aromaticity, often used in drug design for targeting enzymes or receptors.

  • Thiophene Ring: A sulfur-containing heterocycle that can modulate lipophilicity and binding affinity to biological targets.

General Synthesis Strategy

The synthesis of this compound likely involves:

  • Preparation of the Benzamide Core:

    • Substitution reaction to introduce the morpholine-sulfonyl group at the para position of the benzene ring.

    • Coupling of the benzamide moiety with an appropriate linker.

  • Formation of the Pyrazinyl-Thiophene Substituent:

    • Thiophene functionalization followed by coupling with a pyrazine derivative.

  • Final Coupling Reaction:

    • The thiophene-pyrazine moiety is attached to the benzamide core via an amide bond-forming reaction.

This multi-step synthesis requires precise control of reaction conditions to ensure regioselectivity and purity.

Expected Techniques for Structural Confirmation

  • NMR Spectroscopy (1H and 13C):

    • Signals from aromatic protons on the benzene, thiophene, and pyrazine rings.

    • Distinct peaks for morpholine protons and amide NH group.

  • Infrared Spectroscopy (IR):

    • Characteristic sulfonamide stretching vibrations (~1150–1350 cm⁻¹).

    • Amide C=O stretch (~1650 cm⁻¹).

  • Mass Spectrometry (MS):

    • Molecular ion peak at m/z ~418 corresponding to the molecular weight.

  • Elemental Analysis:

    • Confirms the presence of C, H, N, O, and S in expected ratios.

Potential Applications

  • Pharmacological Activity:

    • The combination of sulfonamide and heterocyclic moieties suggests potential as an enzyme inhibitor (e.g., kinases or proteases).

    • Pyrazine-thiophene derivatives have shown promise in antimicrobial, anticancer, and anti-inflammatory research.

  • Molecular Docking Studies:

    • Likely tested in silico for binding affinity against specific biological targets such as protein kinases or other enzymes.

    • Sulfonamide groups are known for their role in modulating protein-ligand interactions.

Therapeutic Areas

  • Anti-inflammatory agents due to potential inhibition of pathways like 5-lipoxygenase.

  • Antimicrobial agents targeting bacterial or fungal pathogens.

  • Anticancer compounds leveraging thiophene-pyrazine scaffolds for receptor-specific binding.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator